molecular formula C8H15ClN4S B1310350 4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride CAS No. 1052518-43-0

4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride

Cat. No. B1310350
M. Wt: 234.75 g/mol
InChI Key: LCVGCAQTVVXAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride” is a chemical compound with the molecular formula C8H15ClN4S . It is a product used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CSC1=NN=C(C2NCCC2)N1C.Cl . This indicates that the compound contains a 1,2,4-triazole ring, a pyrrolidine ring, and a methylsulfanyl group .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 234.749 Da . The InChI key, which is a unique identifier for the compound, is LCVGCAQTVVXAIO-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Biological Activities

The core motif of 1,2,4-triazoles, including compounds like 4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride, is crucial in the development of clinical drugs due to its significant biological activities. These activities are attributed to its hydrogen bonding, solubility, dipole character, and rigidity. The synthesis of N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring has led to a library of compounds with potential biological applications. Such compounds are synthesized through a process involving epoxide ring opening followed by methylation and de-protection. This precursor then reacts with substituted benzoyl chlorides and benzyl bromides to yield desired amide and amine products, with applications ranging from antimigraine, antiviral, anticancer, to anxiolytic effects among others (Prasad et al., 2021).

Antitumor and Antimicrobial Properties

4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride derivatives have shown promising results in antitumor activities. Studies have identified novel Schiff bases derived from the compound that exhibit potential antitumor activity against various cancer cell lines, indicating its significance in developing antitumor agents (Rui, 2008). Additionally, the synthesis of 1,2,4-triazole derivatives has been demonstrated to possess antibacterial and surface activity, highlighting their potential as antimicrobial agents (El-Sayed, 2006).

Corrosion Inhibition

The compound and its derivatives have also found applications in corrosion inhibition. Studies on the adsorption of 1,2,4-triazole derivatives on mild steel surfaces in acidic environments show that these compounds act as efficient corrosion inhibitors. The inhibition efficiency is related to the type and nature of substituents present in the molecule, with some derivatives achieving up to 99.6% efficiency at certain concentrations. This suggests the potential of 4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride derivatives in protecting metals against corrosion in industrial applications (Bentiss et al., 2007).

Safety And Hazards

This compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P362 + P364) .

properties

IUPAC Name

4-methyl-3-methylsulfanyl-5-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S.ClH/c1-12-7(6-4-3-5-9-6)10-11-8(12)13-2;/h6,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVGCAQTVVXAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride

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